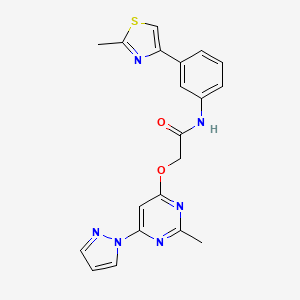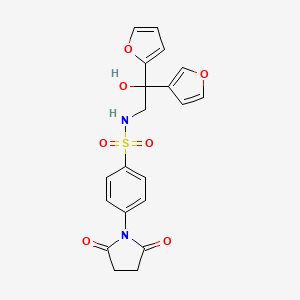
2-Fluoro-4-isopropilbenzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-isopropylbenzaldehyde: is an organic compound with the molecular formula C10H11FO . It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the second position and an isopropyl group at the fourth position.
Aplicaciones Científicas De Investigación
2-Fluoro-4-isopropylbenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its unique structural features.
Material Science: It is employed in the synthesis of novel materials with specific properties
Mecanismo De Acción
Mode of Action
Fluorinated compounds, in general, can interact with their targets in several ways. They can inhibit or activate enzymes, bind to receptors altering their function, or interfere with cellular processes. The presence of the fluorine atom can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Pharmacokinetics
The presence of a fluorine atom in a compound can often enhance its metabolic stability, potentially improving its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-isopropylbenzaldehyde . Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity. Additionally, the compound’s interaction with its targets can also be influenced by the specific cellular environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the halogen exchange reaction . For instance, 4-chlorobenzaldehyde can be treated with a fluorinating agent to replace the chlorine atom with a fluorine atom, resulting in the formation of 2-fluoro-4-chlorobenzaldehyde. Subsequent treatment with isopropylmagnesium bromide (Grignard reagent) can introduce the isopropyl group at the fourth position .
Industrial Production Methods
In industrial settings, the production of 2-Fluoro-4-isopropylbenzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, catalytic methods may be employed to facilitate the halogen exchange and subsequent substitution reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-Fluoro-4-isopropylbenzoic acid.
Reduction: 2-Fluoro-4-isopropylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobenzaldehyde: Lacks the isopropyl group, making it less sterically hindered.
4-Isopropylbenzaldehyde: Lacks the fluorine atom, resulting in different electronic properties.
2-Chloro-4-isopropylbenzaldehyde: Similar structure but with chlorine instead of fluorine, leading to different reactivity.
Uniqueness
2-Fluoro-4-isopropylbenzaldehyde is unique due to the presence of both the fluorine atom and the isopropyl group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Propiedades
IUPAC Name |
2-fluoro-4-propan-2-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQZKHKKZQNKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2427694.png)



![4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2427701.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-2-sulfonamide](/img/structure/B2427704.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2427709.png)





